molecular formula C16H13NO2S B12788438 5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol CAS No. 59484-43-4

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol

Cat. No.: B12788438
CAS No.: 59484-43-4
M. Wt: 283.3 g/mol
InChI Key: GVQGUNNRZPVTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern and the presence of both a thiazole ring and methoxyphenyl group. This combination of structural features can confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

59484-43-4

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol

InChI

InChI=1S/C16H13NO2S/c1-19-13-9-7-11(8-10-13)14-15(18)17-16(20-14)12-5-3-2-4-6-12/h2-10,18H,1H3

InChI Key

GVQGUNNRZPVTDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.